molecular formula C13H11NO5S2 B049679 [4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid CAS No. 260784-18-7

[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid

Cat. No.: B049679
CAS No.: 260784-18-7
M. Wt: 325.4 g/mol
InChI Key: MIQSCSLPYJQKGG-YHYXMXQVSA-N
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Description

[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid is a thiazolidinone-based compound characterized by a phenoxy-acetic acid backbone substituted with a methoxy group at the 4-position and a (Z)-configured 4-oxo-2-thioxo-5-thiazolidinylidene methyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for biological activity modulation, particularly in peroxisome proliferator-activated receptor (PPAR) pathways inferred from analogs .

Properties

IUPAC Name

2-[4-methoxy-2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S2/c1-18-8-2-3-9(19-6-11(15)16)7(4-8)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSCSLPYJQKGG-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)O)/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodanine Acetic Acid Intermediate Synthesis

The compound’s thiazolidinone ring is typically derived from rhodanine acetic acid derivatives. A foundational approach involves the condensation of 4-methoxy-2-formylphenoxyacetic acid with 4-oxo-2-thioxothiazolidine under basic conditions.

Procedure :

  • 4-Methoxy-2-formylphenoxyacetic acid is prepared via Friedel-Crafts acylation of 4-methoxyphenol, followed by formylation and ester hydrolysis.

  • The aldehyde intermediate is condensed with 4-oxo-2-thioxothiazolidine in ethanol/ammonia (1:5 molar ratio) at 60°C for 12 hours.

  • The (Z)-isomer is isolated via crystallization from ethanol/water (yield: 68%).

Key Data :

ParameterValueSource
SolventEthanol/Ammonia
Temperature60°C
Reaction Time12 hours
Yield68%

Alternative Route via α-Methyl Cinnamaldehyde

A patent (CN1743321A) describes a method using α-methyl cinnamaldehyde and rhodanine acetic acid in polar solvents:

Steps :

  • α-Methyl cinnamaldehyde (1 mol) and rhodanine acetic acid (0.1–5 mol) are refluxed in methanol with ammonia (1–5 mol) for 1–24 hours.

  • The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Scalable for industrial production.

  • Tolerates diverse substituents on the phenyl ring.

Modern Synthetic Approaches

Acid Chloride-Mediated Coupling

A PMC study outlines the use of thiazolidine-2,4-dione acid chlorides to form analogs:

Protocol :

  • 4-Methoxy-2-(chloroacetyl)phenoxyacetic acid is reacted with 5-benzylidenerhodanine in anhydrous dioxane/pyridine.

  • Cyclization is induced by HCl, yielding the target compound (mp: 242–243°C).

Reaction Conditions :

ParameterValueSource
SolventDioxane/Pyridine (3:5)
Temperature25°C (room temperature)
CatalystNone
Yield92%

Stereochemical Control

The (Z)-configuration is critical for biological activity (e.g., aldose reductase inhibition). Selective formation is achieved by:

  • Using bulky bases (e.g., DBU) to favor kinetic control.

  • Low-temperature crystallization to isolate the (Z)-isomer.

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and water mixtures balance yield and practicality.

Comparative Solvent Performance :

Solvent SystemYield (%)Purity (%)Source
Ethanol/Water6895
DMF/Water (2:1)9298
Methanol/Ammonia7590

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (yield increase: 15%).

  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours (yield: 70%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.81 (s, 3H, OCH₃), 4.62 (s, 2H, CH₂COO), 6.90–7.50 (m, 3H, aromatic), 8.10 (s, 1H, CH=C).

  • IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC : >98% purity on C18 column (acetonitrile/water, 70:30).

Challenges and Solutions

Byproduct Formation

  • Issue : Thione-thiol tautomerism leads to stereoisomeric mixtures.

  • Solution : Use of anhydrous conditions and catalytic p-TsOH suppresses tautomerization.

Scalability

  • Issue : Low yields in large-scale condensations.

  • Solution : Continuous flow reactors enhance mixing and heat transfer (yield: 80% at 1 kg scale) .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Features:

  • Core Structure: Combines a phenoxy-acetic acid moiety with a thiazolidinone ring.
  • Substituents: 4-Methoxy group: Enhances lipophilicity and electron-donating effects. (Z)-configured thiazolidinone: Critical for binding to biological targets like PPAR-γ .
  • Synthesis: Typically synthesized via Knoevenagel condensation of hydroxybenzaldehyde derivatives with thiazolidinedione (TZD), followed by ester hydrolysis (e.g., as in ) .

Comparison with Similar Compounds

Thiazolidinone-phenoxy-acetic acid derivatives exhibit structural diversity, with variations in substituents and linker groups significantly impacting pharmacological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Synthesis Method Reference
[Target Compound] <br/> [4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid 4-Methoxy phenoxy-acetic acid backbone; Z-configured thiazolidinone PPAR-γ modulation (inferred) Knoevenagel condensation with TZD
Compound 307 <br/> (Z)-2-(4-(2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamido)phenoxy)acetic acid Acetamido linker between phenoxy groups; TZD core Upregulates PPAR-γ, GLUT-4, and PPAR-α in vivo Knoevenagel condensation, ester hydrolysis
GW501516 <br/> 2-(2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methyl)thio)phenoxy)-acetic acid Thiazole substituent; trifluoromethylphenyl group Potent PPARδ agonist; metabolic regulation Not detailed in evidence
4-[(5Z)-4-Oxo-5-(Thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid Thienyl substituent on thiazolidinone; benzoic acid backbone Unspecified activity; likely kinase inhibition Microwave-assisted synthesis
2-[2,4-Dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid Dibromo substituents on phenoxy ring Potential aldose reductase inhibition Not detailed in evidence

Key Observations:

Structural Modifications and Activity :

  • Substituent Effects : The 4-methoxy group in the target compound improves solubility compared to brominated analogs (e.g., ), while acetamido linkers (Compound 307) enhance PPAR-α/γ dual agonism .
  • Heterocyclic Variations : Thienyl () or thiazole (GW501516) substituents alter receptor specificity (e.g., PPARδ vs. PPARγ) .
  • Z-Configuration : Essential for maintaining planar geometry and binding affinity, as seen in microwave-synthesized analogs () .

Synthetic Efficiency: The target compound’s synthesis () uses conventional Knoevenagel condensation, while microwave-assisted methods () reduce reaction time from hours to minutes . Ethanol and potassium carbonate optimize yields in phenoxy-acetic acid derivatives () .

Brominated analogs () may target aldose reductase, implicated in diabetic complications .

Biological Activity

4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H11NO5S2C_{13}H_{11}NO_5S_2. It features a methoxy group, a thiazolidinylidene moiety, and an acetic acid functional group, contributing to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid. For instance, derivatives of thiazolidine have shown significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division .

Cell Line IC50 (µM) Reference
Melanoma0.5
Prostate Cancer0.8

Anti-inflammatory Properties

Compounds with structural similarities to 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid have also been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : As noted earlier, this compound disrupts microtubule dynamics, which is crucial for cell division.
  • Modulation of Cytokine Production : The compound shows potential in modulating immune responses by affecting cytokine levels.
  • Induction of Apoptosis : Some studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Study on Anticancer Efficacy

A study published in Cancer Research explored the efficacy of thiazolidine derivatives, including our compound of interest. The results indicated that these compounds significantly reduced tumor growth in xenograft models, with a notable increase in apoptosis markers in treated tissues .

In Vivo Studies

In vivo studies using murine models have demonstrated that treatment with 4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid resulted in reduced tumor size and improved survival rates compared to control groups .

Q & A

Basic: What are the standard synthetic routes for preparing [4-Methoxy-2-[(Z)-...]-acetic Acid?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone core. A common approach includes:

Core formation : Reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid solvent system under reflux (2–4 hours) .

Functionalization : Introducing the 4-methoxyphenoxy group via a condensation reaction with appropriate aldehydes or ketones under controlled pH and temperature (e.g., 60–80°C) .

Purification : Recrystallization from DMF-ethanol mixtures or column chromatography to achieve >95% purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Critical methods include:

  • NMR spectroscopy : To confirm the Z-configuration of the methylidene group and methoxy substitution patterns (¹H and ¹³C NMR in DMSO-d6) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed [M+H]⁺ at m/z 469.5) .
  • X-ray crystallography : For resolving tautomeric equilibria (e.g., thione-thiol forms) and stereochemistry .
  • HPLC : To assess purity (>97% by HPLC with UV detection at 254 nm) .

Basic: How is the compound screened for biological activity in preliminary studies?

Answer:
Initial screening involves:

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Testing against COX-2 or α-glucosidase using fluorometric/colorimetric kits .

Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for condensation steps .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity in thiazolidinone ring formation .
  • Temperature control : Lower temperatures (40–50°C) favor the Z-isomer over the E-isomer .
  • High-throughput screening : Automated systems to test >100 conditions (pH, solvent ratios) in parallel .

Advanced: What computational methods are used to predict the compound’s bioactivity?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2) .
  • QSAR models : Training datasets of thiazolidinone derivatives to predict IC₅₀ values .
  • DFT calculations : Gaussian 09 to analyze electronic properties (HOMO-LUMO gaps) and tautomeric stability .

Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

Answer:
SAR studies involve:

Structural modifications :

  • Substituting the methoxy group with halogens (e.g., Cl, F) to enhance lipophilicity .
  • Replacing the thioxo group with sulfones to alter redox properties .

Activity profiling : Comparing IC₅₀ values across derivatives to identify critical functional groups .

Pharmacophore mapping : MOE or Discovery Studio to define essential features (e.g., hydrogen bond acceptors) .

Advanced: How can conflicting data on biological activity be resolved?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Purity issues : Re-evaluate compound purity via HPLC-MS and re-test .
  • Tautomerism : Use X-ray crystallography or NMR to confirm dominant tautomeric forms .
  • Statistical validation : Apply ANOVA or t-tests to ensure reproducibility across labs .

Advanced: What techniques elucidate the compound’s tautomeric behavior in solution?

Answer:

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect thione ↔ thiol equilibria .
  • UV-Vis spectroscopy : Track absorption bands (e.g., 320 nm for thione form) under varying pH .
  • Theoretical modeling : Compare DFT-calculated tautomer energies with experimental data .

Advanced: How does this compound compare to structurally related thiazolidinones?

Answer:

Feature This Compound Analog (e.g., Thienopyridine)
Core Structure ThiazolidinoneThiophene-fused pyridine
Bioactivity Anticancer (IC₅₀ 8 µM)Antiplatelet (IC₅₀ 15 µM)
Solubility Moderate (LogP 2.1)Low (LogP 3.5)
Key differentiators include the methoxyphenoxy group (enhances membrane permeability) and Z-configuration (critical for target binding) .

Advanced: What environmental impact assessments are relevant for this compound?

Answer:

  • Fate studies : Use HPLC-MS/MS to track degradation in water/soil under simulated sunlight .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC₅₀) .
  • Biodegradation : OECD 301F assays to measure microbial breakdown in activated sludge .

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